molecular formula C16H22N2O2 B11259473 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- CAS No. 83823-16-9

2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)-

Cat. No.: B11259473
CAS No.: 83823-16-9
M. Wt: 274.36 g/mol
InChI Key: PCKKPXBYYXGBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- typically involves the amidation of coumarin-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling agents such as EDC.HCl and HOBt to facilitate the reaction . The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives such as:

  • 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-
  • 2H-1-Benzopyran-3-carboxamide, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-oxo-
  • 2H-1-Benzopyran-2-one, 3-methyl-

Uniqueness

What sets 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- apart is its specific substitution pattern, which can confer unique biological activities and properties. Its diethylaminoethyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83823-16-9

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2H-chromene-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-3-18(4-2)10-9-17-16(19)14-11-13-7-5-6-8-15(13)20-12-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,17,19)

InChI Key

PCKKPXBYYXGBBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.